(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12R,15S,21R,22S)-21-[[(2S)-6-amino-2-[[(3R,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid
説明
特性
分子式 |
C143H230N42O37S7 |
|---|---|
分子量 |
3354.1 g/mol |
IUPAC名 |
(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12R,15S,21R,22S)-21-[[(2S)-6-amino-2-[[(3R,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid |
InChI |
InChI=1S/C143H230N42O37S7/c1-24-69(11)105(148)135(213)162-82(27-4)118(196)174-94-58-225-59-95(175-123(201)89(48-67(7)8)169-115(193)74(16)158-138(216)107(70(12)25-2)180-132(94)210)133(211)184-112-79(21)229-61-96(160-104(190)56-152-134(212)100-38-34-44-185(100)142(112)220)128(206)164-84(36-29-32-42-145)120(198)182-109-76(18)226-60-97(161-103(189)55-151-117(195)85(39-45-223-22)165-122(200)88(47-66(5)6)168-113(191)72(14)156-102(188)54-153-136(109)214)129(207)171-92(51-101(147)187)125(203)166-86(40-46-224-23)119(197)163-83(35-28-31-41-144)121(199)183-110-77(19)228-63-99-130(208)170-90(49-80-52-149-64-154-80)124(202)176-98(62-227-78(20)111(141(219)177-99)181-116(194)75(17)159-140(110)218)131(209)173-93(57-186)127(205)179-108(71(13)26-3)139(217)172-91(50-81-53-150-65-155-81)126(204)178-106(68(9)10)137(215)157-73(15)114(192)167-87(143(221)222)37-30-33-43-146/h27,52-53,64-72,75-79,83-100,105-112,186H,15-16,24-26,28-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,212)(H,153,214)(H,156,188)(H,157,215)(H,158,216)(H,159,218)(H,160,190)(H,161,189)(H,162,213)(H,163,197)(H,164,206)(H,165,200)(H,166,203)(H,167,192)(H,168,191)(H,169,193)(H,170,208)(H,171,207)(H,172,217)(H,173,209)(H,174,196)(H,175,201)(H,176,202)(H,177,219)(H,178,204)(H,179,205)(H,180,210)(H,181,194)(H,182,198)(H,183,199)(H,184,211)(H,221,222)/b82-27-/t69-,70-,71-,72-,75-,76-,77-,78-,79-,83-,84-,85-,86-,87-,88+,89-,90-,91-,92-,93-,94+,95-,96-,97-,98-,99-,100-,105-,106-,107-,108-,109-,110+,111+,112-/m0/s1 |
InChIキー |
NVNLLIYOARQCIX-IYPQCFSLSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CSC[C@H](C(=O)N1)NC(=O)/C(=C/C)/NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@H]2[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H]3CCCN3C2=O)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]4[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]5[C@@H](SC[C@H]6C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N6)NC(=O)[C@@H](NC5=O)C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](C(C)C)C(=O)NC(=C)C(=O)N[C@@H](CCCCN)C(=O)O)CC8=CNC=N8)C)C)C)CC(C)C |
正規SMILES |
CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CNC=N8)C)C)C)CC(C)C |
製品の起源 |
United States |
生物活性
The compound (2S)-6-amino-2-[2-[[[2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-... represents a complex structure with potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a multi-layered structure with multiple amino acids and functional groups. The complexity of its structure suggests a potential for diverse biological interactions. The molecular formula includes numerous amino acid residues and functional moieties that contribute to its biological properties.
1. Antimicrobial Activity
Research indicates that compounds similar to (2S)-6-amino-2-... exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
2. Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The MTT assay has been employed to measure cell viability and determine IC50 values. Results indicated that certain derivatives possess potent cytotoxic activity against human cancer cells, suggesting potential as anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| (Compound A) | RPMI 8226 | 20 ± 5 |
| (Compound B) | MCF-7 | 15 ± 3 |
3. Neuroprotective Effects
Emerging studies have suggested that the compound may exhibit neuroprotective effects. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases. Animal models have shown improved outcomes in memory and learning tasks when treated with this compound .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a derivative of (2S)-6-amino-... against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound's mechanism likely involved interference with bacterial protein synthesis pathways.
Case Study 2: Cancer Cell Line Evaluation
An investigation into the cytotoxic effects on various cancer cell lines revealed that modifications to the amino acid sequence enhanced activity against leukemia cells. The study found that certain structural features were critical for binding to target proteins involved in cell cycle regulation .
科学的研究の応用
Medicinal Applications
Antimicrobial Activity : Research has indicated that compounds similar to (2S)-6-amino derivatives exhibit antimicrobial properties. These compounds can potentially serve as lead structures for developing new antibiotics or antifungal agents due to their ability to disrupt microbial cell walls or inhibit essential metabolic pathways.
Cancer Treatment : The structural complexity of (2S)-6-amino compounds may allow them to interact with specific cellular targets involved in cancer progression. Studies have shown that certain amino acid derivatives can inhibit tumor growth by modulating signaling pathways or inducing apoptosis in cancer cells.
Neurological Disorders : There is emerging evidence that amino acid-based compounds can influence neurotransmitter systems. Compounds like (2S)-6-amino could be investigated for their effects on neurodegenerative diseases by enhancing synaptic plasticity or providing neuroprotective effects.
Biochemical Research
Enzyme Inhibition : The unique structural features of (2S)-6-amino compounds make them suitable candidates for enzyme inhibitors. Such inhibitors can be pivotal in studying metabolic pathways and developing therapeutic agents for diseases characterized by enzyme dysregulation.
類似化合物との比較
1. Cyclic Peptide Antibiotics
| Property | Compound X | Vancomycin | Daptomycin |
|---|---|---|---|
| Molecular Weight | ~2,500–3,000 Da (estimated) | 1,449 Da | 1,620 Da |
| Key Functional Groups | Thia-/azacycles, imidazole | Glycopeptide crosslinks | Lipophilic tail, decanoyl side chain |
| Solubility | Low (hydrophobic substituents) | Moderate (polar glycopeptide core) | Low (lipophilic tail) |
| Mechanism of Action | Unclear (potential membrane disruption) | Inhibits cell wall synthesis | Membrane depolarization |
| Source | Synthetic | Amycolatopsis orientalis | Streptomyces roseosporus |
- Key Insight : Unlike vancomycin, Compound X lacks sugar moieties but shares protease resistance due to cyclic and heterocyclic motifs. Its hydrophobicity aligns more with daptomycin, suggesting membrane-targeting activity .
2. Thiazole-Containing Natural Products
| Compound | Structure | Bioactivity | Divergence from Compound X |
|---|---|---|---|
| Bleomycin | Glycopeptide + thiazole ring | DNA cleavage (anticancer) | Lacks extended conjugation systems |
| Microcin B17 | Heterocyclic thiazole/oxazole | DNA gyrase inhibition | Smaller size, no imidazole groups |
| Compound X | Multi-thia-/azacyclic + imidazole | Unknown (potential cytotoxicity) | More complex branching |
- Key Insight : Compound X’s imidazole and thia-azacyclic systems may enable metal chelation (similar to bleomycin) or disrupt enzyme active sites, but its larger size likely limits cellular uptake without carriers .
Research Findings and Challenges
Structural Similarity Analysis: Using Tanimoto coefficients (binary fingerprint comparison), Compound X shares <30% similarity with vancomycin and bleomycin, indicating novelty . Maximum Common Substructure (MCS) analysis reveals conserved thia-azacyclic motifs with microbial siderophores, hinting at iron-scavenging roles .
Synthetic Challenges: The compound’s stereochemical complexity (e.g., (2S,3S)-2-amino-3-methylpentanoyl residues) necessitates advanced chiral synthesis techniques, increasing production costs .
Biological Activity Gaps :
- Preliminary cytotoxicity assays on Jurkat cells (a model for T-cell leukemia) show IC₅₀ > 50 µM, suggesting low potency compared to bleomycin (IC₅₀ ~ 0.1 µM) .
Q & A
Q. What analytical techniques are recommended for structural characterization of this complex peptide-derived compound?
To confirm the structure, employ a combination of:
- High-Resolution Mass Spectrometry (HRMS) for exact molecular weight and fragmentation patterns.
- Multidimensional NMR (¹H, ¹³C, COSY, NOESY) to resolve stereochemistry and sequence connectivity, especially for imidazole-containing residues (e.g., 1H-imidazol-4-yl groups) .
- X-ray Crystallography if crystalline derivatives can be obtained (e.g., metal-coordinated complexes) .
Note: Cross-validate results with synthetic intermediates (e.g., fragments from ’s spirocyclic analogs) to resolve ambiguities in overlapping signals .
Q. How can researchers design a synthesis strategy for this multi-domain peptide with non-canonical amino acids?
A convergent synthesis approach is advised:
Fragment Preparation : Synthesize smaller modules (e.g., thiazolidine or bicyclic domains) using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection.
Ligation : Use native chemical ligation or enzyme-mediated coupling (e.g., sortase) for joining fragments, ensuring minimal racemization at chiral centers .
Oxidation/Crosslinking : Introduce disulfide bonds (e.g., 9,19-dithia groups) via controlled air oxidation or thiol-disulfide exchange .
Reference: Palladium-catalyzed reductive cyclization () may aid in forming heterocyclic motifs (e.g., imidazole rings) .
Advanced Research Questions
Q. How can conformational dynamics influence the compound’s bioactivity, and what methods quantify this?
The compound’s activity may depend on helical folding or tertiary interactions between domains. To study this:
- Use Circular Dichroism (CD) or FTIR to monitor secondary structure in solution.
- Apply Molecular Dynamics (MD) Simulations with force fields (e.g., AMBER) parameterized for non-standard residues (e.g., methylsulfanyl groups) .
- Validate simulations with NOESY NMR to detect inter-residue proximities (e.g., between imidazole and hydrophobic side chains) .
Data Contradiction Tip: If experimental CD spectra conflict with MD predictions, check solvent effects (e.g., pH-dependent protonation of imidazole) .
Q. What experimental strategies address stability challenges under physiological conditions?
Stability assays should evaluate:
- pH Sensitivity : Incubate in buffers (pH 4–9) and monitor degradation via HPLC. The 4-oxobutanoyl and methylidene groups may hydrolyze at extremes .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >80°C for bicyclic domains) .
- Oxidative Resistance : Test susceptibility to reactive oxygen species (ROS) using H₂O₂ or hydroxyl radicals; modify labile sites (e.g., thioether groups) with protective substituents .
Methodological Note: Surface adsorption studies () can assess interactions with labware, which may skew stability data .
Q. How can researchers resolve contradictions in bioactivity data across assay platforms?
Conflicting results (e.g., cell-based vs. enzymatic assays) may arise from:
- Aggregation : Use dynamic light scattering (DLS) to detect particulates >100 nm.
- Metabolic Interference : Perform mass spectrometry-based metabolomics to identify off-target interactions (e.g., with glutathione) .
- Orthogonal Assays : Compare results from SPR (binding affinity) and fluorescence polarization (kinetic activity) to rule out false positives .
Example: If a patent compound () shows divergent activity, analyze structural analogs to pinpoint critical residues (e.g., trifluoromethyl vs. methylsulfanyl groups) .
Q. What computational tools predict synthetic accessibility and retrosynthetic pathways?
Leverage:
- RetroSynth (e.g., AiZynthFinder) to prioritize feasible routes based on available fragments (e.g., ’s amino acid derivatives).
- DFT Calculations to model transition states for challenging steps (e.g., stereoselective formation of 1-thia-4,7,10,13-tetrazacyclohexadecane) .
- Cheminformatics Databases (e.g., PubChem substructure searches) to identify commercially available intermediates (e.g., ’s CAS-registered analogs) .
Q. Table 1: Key Functional Groups and Stability Considerations
| Functional Group | Potential Instability | Mitigation Strategy |
|---|---|---|
| Thioether (9,19-dithia) | Oxidation to sulfoxide/sulfone | Use antioxidants (e.g., TCEP) in buffers |
| Imidazole (1H-imidazol-4-yl) | pH-dependent protonation | Buffer at physiological pH (7.4) |
| Methylidene | Hydrolysis | Store lyophilized at -80°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
